

Discovery and history of propylene bis-dithiocarbamate fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propineb*

Cat. No.: B166679

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Propylene Bis-dithiocarbamate Fungicides

Introduction

Dithiocarbamate fungicides (DTFs) represent a significant class of non-systemic pesticides that have been instrumental in controlling a broad spectrum of fungal diseases in agriculture since the 1940s.^[1] Their enduring presence in global markets is a testament to their efficacy, broad-spectrum activity, and multi-site mode of action, which reduces the likelihood of resistance development.^{[2][3]} Dithiocarbamates are classified based on their chemical structure into three main groups: dimethyldithiocarbamates (DMDs), ethylenebis-dithiocarbamates (EBDs), and propylene bis-dithiocarbamates (PBDs).^[4] This guide focuses on the discovery, history, and technical aspects of the propylene bis-dithiocarbamate subgroup, with a primary focus on its most prominent member, **propineb**.

Discovery and History

The journey of dithiocarbamate fungicides began in 1934 when Tisdale and Williams were issued the first patent for this class of chemistry.^[5] However, it wasn't until 1940 that the first dithiocarbamate, thiram, was commercialized as a seed treatment, followed by ferbam as a foliar fungicide in 1943.^[5] A significant advancement came with the introduction of the ethylenebis-dithiocarbamates (EBDCs), including nabam, zineb (1943), and maneb (1955).^[6] These compounds laid the groundwork for further structural modifications to enhance fungicidal activity and stability.

The development of propylene bis-dithiocarbamates followed, with **propineb** being a key example. **Propineb** is a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand.^[8] It was developed to provide a broad-spectrum, foliar-applied fungicide with long residual activity.^{[9][10]}

Below is a timeline of key milestones in the development of dithiocarbamate fungicides:

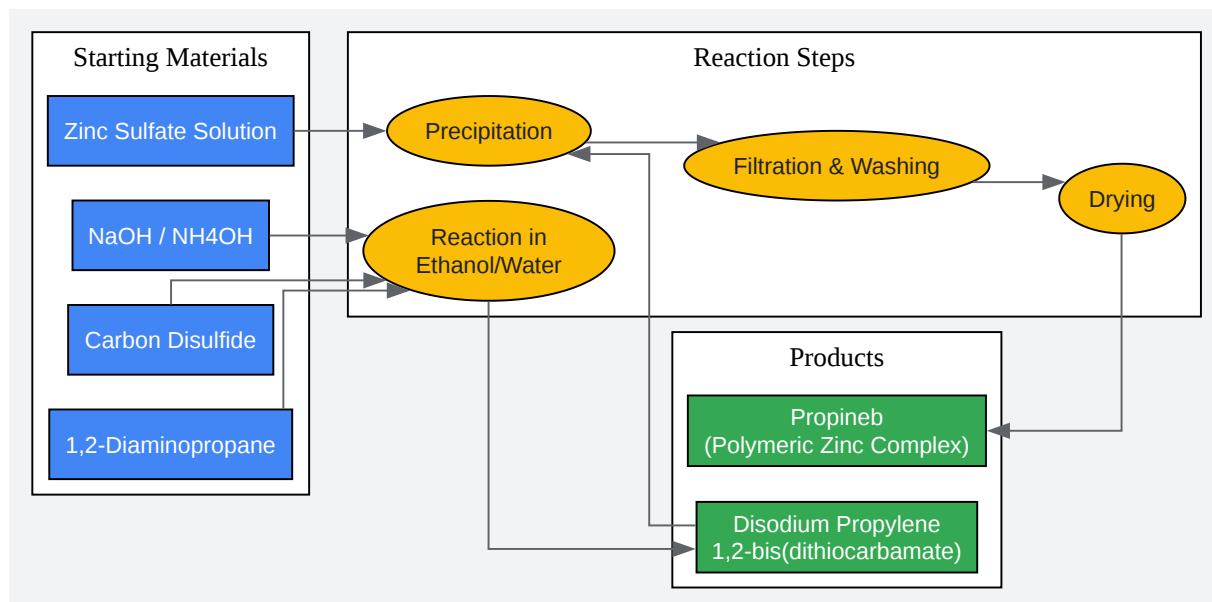
Year	Milestone	Reference
1934	First patent for dithiocarbamate chemistry issued to Tisdale and Williams.	[5]
1940	Thiram, the first commercial dithiocarbamate, is introduced as a seed treatment.	[5]
1943	Ferbam is described as a foliar fungicide. Nabam and Zineb (EBDs) are introduced.	[5][7]
1955	Maneb (an EBD) is introduced.	[7]
1961	Mancozeb, a coordination complex of zinc and manganese EBDs, is developed.	[7]
~1960s	Propineb (a PBD) is developed and introduced.	[11]

Chemical Synthesis

The synthesis of propylene bis-dithiocarbamate salts is a well-established process. The general method involves the reaction of 1,2-diaminopropane with carbon disulfide in the presence of a strong base to form a water-soluble salt, which is then precipitated with a metal salt solution to form the final, often polymeric and water-insoluble, fungicide.^[12]

Experimental Protocol: Synthesis of Propineb

This protocol describes the synthesis of **propineb**, the polymeric zinc salt of propylene 1,2-bis(dithiocarbamate).[12][13]

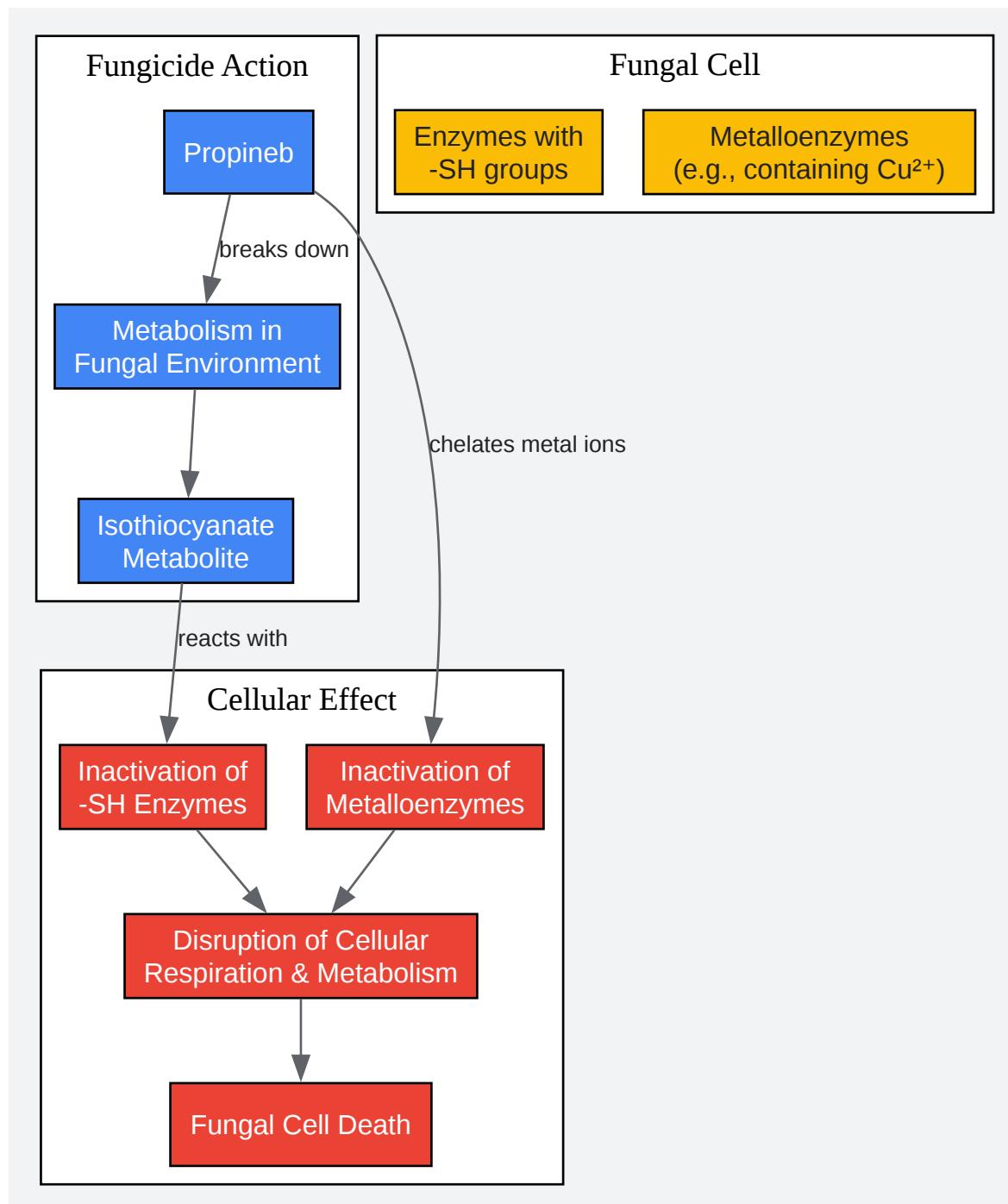

Materials:

- 1,2-Diaminopropane
- Carbon disulfide (CS₂)
- Ammonium hydroxide solution or Sodium hydroxide (NaOH)
- Zinc sulfate (ZnSO₄) or another soluble zinc salt
- Ethanol
- Water
- Diethyl ether

Procedure:

- Preparation of the Dithiocarbamate Salt:
 - Dissolve 1,2-diaminopropane (1 equivalent) in cold ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
 - Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred solution.
 - While maintaining the temperature below 10 °C, add carbon disulfide (2 equivalents) dropwise to the reaction mixture. A precipitate of disodium propylene 1,2-bis(dithiocarbamate) should begin to form.
 - After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.
- Precipitation of **Propineb**:
 - Prepare an aqueous solution of zinc sulfate.

- Slowly add the zinc sulfate solution to the stirred suspension of the disodium propylene 1,2-bis(dithiocarbamate). A white precipitate of polymeric zinc propylene 1,2-bis(dithiocarbamate) (**propineb**) will form.
- Isolation and Purification:
 - Collect the white precipitate by vacuum filtration.
 - Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
 - Dry the product under vacuum to obtain **propineb**.


[Click to download full resolution via product page](#)

Synthesis workflow for **Propineb**.

Mechanism of Action

Propylene bis-dithiocarbamate fungicides, like other dithiocarbamates, have a multi-site mode of action, which means they disrupt multiple metabolic processes within fungal cells.^[9] This is a key reason for the low incidence of resistance development to these fungicides.^[2] The primary mechanisms are believed to be:

- Chelation of Metal Cations: Dithiocarbamates are strong chelating agents and can inactivate essential metalloenzymes within the fungal cell by binding to metal ions like copper.^[14]
- Reaction with Thiol Groups: The fungicidal activity is also attributed to their metabolism into isothiocyanates. These isothiocyanates can then react with and inactivate vital enzymes and proteins containing sulfhydryl (-SH) groups, disrupting cellular respiration and other critical functions.^[14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates - Phytocontrol [phytocontrol.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. osha.gov [osha.gov]
- 7. A Short History of Fungicides [apsnet.org]
- 8. Propineb | C5H8N2S4Zn | CID 6100711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propineb (Ref: BAY 46131) [sitem.herts.ac.uk]
- 10. fao.org [fao.org]
- 11. mdpi.com [mdpi.com]
- 12. US3326951A - Propylene-(1, 2)-bis-dithiocarbamates - Google Patents [patents.google.com]
- 13. Propylene 1,2-bis(dithiocarbamate)|RUO [benchchem.com]
- 14. eagri.org [eagri.org]
- To cite this document: BenchChem. [Discovery and history of propylene bis-dithiocarbamate fungicides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166679#discovery-and-history-of-propylene-bis-dithiocarbamate-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com